Superior Microwave-Assisted Guanidinylation Yield vs. Boc-Protected S-Methylisothiourea on Solid Support
In a direct head-to-head study comparing four classes of guanidinylating reagents under microwave irradiation on a peptide-resin support, N,N′-di-Z-S-methylisothiourea (the title compound) and its 2-chloro-Z analog delivered the best overall results. In contrast, reagents incorporating Boc protecting groups gave lower yields and were plagued by side reactions [1]. This demonstrates that for microwave-accelerated solid-phase guanidinylation, the Cbz-protected scaffold is inherently more robust than the Boc-protected counterpart.
| Evidence Dimension | Guanidinylation efficacy on solid-phase resin under microwave conditions |
|---|---|
| Target Compound Data | N,N′-di-Z-S-methylisothiourea: reported by authors as giving the best results among all reagents tested (quantitative yields not disclosed in the accessible abstract; primary literature to be consulted for exact percentages). |
| Comparator Or Baseline | N,N′-bis(Boc)-S-methylisothiourea (di-Boc analog): lower yields with significant side products; pyrazole-carboxamidine and guanidine-based reagents also inferior. |
| Quantified Difference | Qualitative ranking: di-Z > di-Z(2-Cl) >> Boc-containing reagents; Boc reagents explicitly associated with side reactions. |
| Conditions | Model peptide on polystyrene resin; microwave irradiation; HgCl₂ activation; assessed by HPLC purity of crude cleaved peptide. |
Why This Matters
Procurement of the di-Z reagent eliminates the re-optimization burden and yield losses associated with Boc-protected alternatives in microwave-assisted peptide guanidinylation workflows.
- [1] Witkowska, E.; Kubik, K.; Krosnicka, J.; Grabowska, K.; Niescioruk, A.; Wilenska, B.; Misicka, A. Microwave-assisted guanidinylation in solid phase peptide synthesis: comparison of various reagents. Tetrahedron Letters 2014, 55 (45), 6198–6203. View Source
